molecular formula C16H11BrO3 B14897835 (E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14897835
M. Wt: 331.16 g/mol
InChI Key: ZATZEMDOTSEDOA-RMKNXTFCSA-N
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Description

(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound characterized by the presence of a bromophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a bromophenylboronic acid with a benzoic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the compound.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

4-[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H11BrO3/c17-14-3-1-2-13(10-14)15(18)9-6-11-4-7-12(8-5-11)16(19)20/h1-10H,(H,19,20)/b9-6+

InChI Key

ZATZEMDOTSEDOA-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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